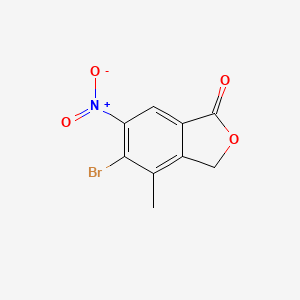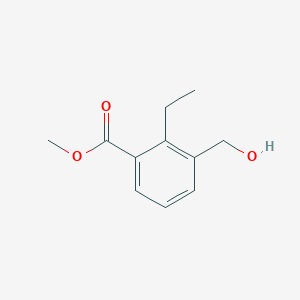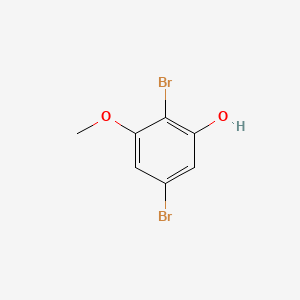
5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-methylisobenzofuran-1(3H)-one followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and a nitrating mixture such as nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-Bromo-4-methyl-6-aminoisobenzofuran-1(3H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylisobenzofuran-1(3H)-one: Lacks the nitro group, which may result in different chemical and biological properties.
4-Methyl-6-nitroisobenzofuran-1(3H)-one:
Uniqueness
5-Bromo-4-methyl-6-nitroisobenzofuran-1(3H)-one is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-bromo-4-methyl-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H6BrNO4/c1-4-6-3-15-9(12)5(6)2-7(8(4)10)11(13)14/h2H,3H2,1H3 |
InChI Key |
CMVOWUAUFGIPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=CC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)



![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)




![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
